molecular formula C14H20N2O3 B2698798 tert-Butyl 4-acetamidobenzylcarbamate CAS No. 401573-23-7

tert-Butyl 4-acetamidobenzylcarbamate

Cat. No. B2698798
CAS RN: 401573-23-7
M. Wt: 264.325
InChI Key: YPIXOFQNVFLWSB-UHFFFAOYSA-N
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Description

“tert-Butyl 4-acetamidobenzylcarbamate” is a chemical compound with the CAS Number: 401573-23-7 . It has a molecular weight of 264.32 and its IUPAC name is tert-butyl 4-(acetylamino)benzylcarbamate . It is a solid substance and is typically stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-acetamidobenzylcarbamate” is represented by the formula C14H20N2O3 . The InChI code for this compound is 1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) .


Physical And Chemical Properties Analysis

“tert-Butyl 4-acetamidobenzylcarbamate” is a solid substance . It is typically stored in dry conditions at 2-8°C . The compound has a molecular weight of 264.32 and its IUPAC name is tert-butyl 4-(acetylamino)benzylcarbamate .

Scientific Research Applications

Chemical Protection for Synthesis

One significant application of tert-Butyl 4-acetamidobenzylcarbamate related compounds is in the protection of amino acids like cysteine during peptide synthesis. Muttenthaler et al. (2010) investigated the stability of various protecting groups, including acetamidomethyl (Acm) and p-nitrobenzyl (pNB), during peptide synthesis. This study is crucial for the development of novel peptide-based therapeutics, highlighting the need for stable protecting groups in the synthesis of complex molecules (Muttenthaler et al., 2010).

Development of Antioxidants

Research by Shinko et al. (2022) on new antioxidants, such as Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, indicates the potential of tert-Butyl 4-acetamidobenzylcarbamate derivatives in developing compounds with antioxidant, anti-inflammatory, and hepatoprotective activities. These findings could pave the way for new treatments for oxidative stress-related diseases (Shinko et al., 2022).

Fragrance Compound Metabolism

Scherer et al. (2017) focused on the metabolism and excretion kinetics of lysmeral, a fragrance compound. Their work provides insight into the human body's processing of fragrance compounds, which could influence the safety assessment of consumer products containing similar chemical structures (Scherer et al., 2017).

Asymmetric Catalysis

Imamoto et al. (2012) described the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation. This research has implications for the synthesis of chiral molecules, which are essential in the pharmaceutical industry for creating drugs with specific enantiomeric properties (Imamoto et al., 2012).

Crystal Structure and Analysis

Dawa El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate and analyzed its crystal structure. Understanding the crystal structure of such compounds aids in the development of materials with specific properties, including pharmaceuticals and polymers (Dawa El Mestehdi et al., 2022).

Safety and Hazards

The safety information for “tert-Butyl 4-acetamidobenzylcarbamate” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

tert-butyl N-[(4-acetamidophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIXOFQNVFLWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-acetamidobenzylcarbamate

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